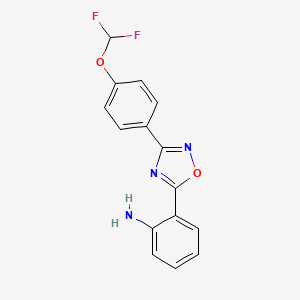

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Description

Properties

Molecular Formula |

C15H11F2N3O2 |

|---|---|

Molecular Weight |

303.26 g/mol |

IUPAC Name |

2-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C15H11F2N3O2/c16-15(17)21-10-7-5-9(6-8-10)13-19-14(22-20-13)11-3-1-2-4-12(11)18/h1-8,15H,18H2 |

InChI Key |

PRNJQKLAYPVIDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps. One common approach is the reaction of 4-(difluoromethoxy)benzohydrazide with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of reagents and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl or oxadiazole rings .

Scientific Research Applications

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₅H₁₁F₂N₃O₂

- Key Features :

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The table below compares the target compound with analogs differing in substituents at position 3 of the oxadiazole ring:

Positional Isomerism and Linker Effects

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. Donating Groups :

- Lipophilicity (LogP) :

- Difluoromethoxy (-OCF₂H): LogP ~2.5 (estimated).

- Trifluoromethyl (-CF₃): LogP ~3.0.

- Methoxy (-OCH₃): LogP ~1.8 .

Biological Activity

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 251.19 g/mol. It features a difluoromethoxy group attached to a phenyl ring, which is a characteristic structure in many pharmacologically active compounds.

| Property | Value |

|---|---|

| Chemical Formula | C11H7F2N3O2 |

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | 2-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

| PubChem CID | 4962224 |

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antitumor activity. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, oxadiazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Case Studies

- Antitumor Efficacy : A study conducted on various oxadiazole derivatives showed that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa cells). The study highlighted the importance of the difluoromethoxy group in enhancing biological activity .

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.